Prismashield
Description
Properties
CAS No. |
103469-92-7 |
|---|---|
Molecular Formula |
C60H30Al2N6O24S6 |
Synonyms |
Prismashield |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Prismashield
Alternative Synthetic Routes and Method Development
Green Chemistry Principles in Synthesis
In modern chemical synthesis, "green chemistry" principles are paramount to developing environmentally benign processes. nih.gov These principles aim to reduce waste, use less hazardous chemicals, and design energy-efficient processes. nih.gov For the synthesis of any new compound, researchers would focus on several key areas:
Atom Economy : Designing reactions that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov
Use of Renewable Feedstocks : Whenever possible, starting materials would be derived from renewable sources rather than depleting fossil fuels.
Safer Solvents and Auxiliaries : The use of hazardous solvents is a major source of waste and environmental concern. Research would focus on using greener solvents like water, supercritical fluids, or ionic liquids, or even developing solvent-free reaction conditions. mdpi.com
Catalysis : Utilizing catalytic reagents over stoichiometric ones is a core principle, as catalysts can be used in small amounts and can be recycled, reducing waste. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is a critical step to ensure a synthetic process is efficient, cost-effective, and safe. prismbiolab.com This is often a multi-variable problem involving the systematic study of various parameters. nih.gov
Key parameters that are typically optimized include:
Temperature : Reactions are highly sensitive to temperature, which affects reaction rate and selectivity.
Pressure : For reactions involving gases, pressure is a critical parameter to control.
Concentration : The concentration of reactants can influence the reaction rate and the formation of byproducts.
Catalyst Loading : Finding the optimal amount of catalyst is crucial to maximize efficiency without unnecessary cost. chemrxiv.org
Reaction Time : Determining the shortest time required to achieve the desired conversion minimizes energy consumption and improves throughput.
Modern approaches like Design of Experiments (DoE) and Bayesian optimization are often employed to efficiently explore the parameter space and identify optimal conditions. princeton.edu These statistical methods allow chemists to understand the interactions between different variables. prismbiolab.comnih.gov
Table 1: Example of a Design of Experiments (DoE) Approach for Optimization
| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Concentration (M) | Yield (%) |
|---|---|---|---|---|
| 1 | 80 | 1.0 | 0.1 | 65 |
| 2 | 100 | 1.0 | 0.1 | 75 |
| 3 | 80 | 2.0 | 0.1 | 72 |
| 4 | 100 | 2.0 | 0.1 | 85 |
| 5 | 80 | 1.0 | 0.2 | 68 |
| 6 | 100 | 1.0 | 0.2 | 78 |
| 7 | 80 | 2.0 | 0.2 | 77 |
| 8 | 100 | 2.0 | 0.2 | 92 |
This is a hypothetical data table for illustrative purposes.
Purity Assessment and Isolation Techniques Post-Synthesis
After a chemical synthesis is complete, the target compound must be isolated from the reaction mixture and purified to a desired level. The choice of technique depends on the physical and chemical properties of the compound and its impurities.
Common Isolation and Purification Techniques:
Crystallization : A powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent and allowed to slowly form crystals, leaving impurities behind in the solution.
Chromatography : This is a versatile set of techniques used to separate components of a mixture.
Column Chromatography : The mixture is passed through a column packed with a stationary phase, and different components move at different rates, allowing for their separation.
High-Performance Liquid Chromatography (HPLC) : A high-pressure version of column chromatography that offers higher resolution and faster separation times. It is also used as an analytical technique to assess purity.
Gas Chromatography (GC) : Used for volatile compounds, where the mixture is vaporized and passed through a column.
Distillation : A method for purifying liquids based on differences in boiling points.
Extraction : Used to separate a compound from a mixture by selectively dissolving it in a solvent.
Purity Assessment:
The purity of the isolated compound is then assessed using various analytical methods:
Spectroscopy : Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are used to confirm the chemical structure and identify any impurities.
Chromatography : HPLC and GC can be used to determine the percentage of the desired compound in the final product.
Molecular Structure Elucidation and Advanced Spectroscopic Characterization of Prismashield
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No public records of ¹H NMR, ¹³C NMR, or other advanced 2D-NMR studies (e.g., COSY, HSQC, HMBC) for "Prismashield" were found. Such data is crucial for determining the precise covalent structure of the organic components of the sealant, including the polymer backbone and any functional monomers.
Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis
Detailed mass spectrometry data, including high-resolution mass spectrometry (HRMS) for elemental composition and tandem mass spectrometry (MS/MS) for fragmentation analysis, is not available. This information would be essential for identifying the molecular weight of the constituent molecules and understanding their fragmentation patterns, which aids in structural confirmation.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallography studies on "this compound." As a polymeric material, it is likely amorphous or semi-crystalline, making single-crystal X-ray diffraction challenging. However, powder X-ray diffraction (PXRD) could provide information on the degree of crystallinity, but such data has not been found.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
While some studies on dental materials in general may include Fourier-transform infrared (FTIR) spectroscopy, specific and detailed FTIR or Raman spectra for "this compound" with peak assignments are not available. This data would be vital for identifying the functional groups present in the material's chemical structure.
Chiroptical Spectroscopy for Stereochemical Insights
No information regarding the use of chiroptical techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD) to study the stereochemistry of "this compound" could be located. This suggests that either the components are not chiral or this aspect has not been a focus of published research.
Electronic Spectroscopy (UV-Vis) for Chromophore Characterization
Specific UV-Vis absorption spectra for "this compound" are not documented in the available literature. This analysis would provide insights into the electronic transitions and the presence of chromophores within the molecule.
Chemical Reactivity and Transformation Mechanisms of Prismashield
Reaction Kinetics and Thermodynamics
The transformation of Prismashield from a liquid resin to a solid sealant is a rapid polymerization process, typically initiated by visible blue light. This process involves the conversion of monomeric units into a cross-linked polymer network. The kinetics of this photopolymerization are critical to the material's final properties.
The reaction is initiated by photoinitiators, such as camphorquinone (B77051), which, upon exposure to light of a specific wavelength, generate free radicals. These radicals then react with the methacrylate (B99206) groups of the monomers, initiating a chain-reaction polymerization. The rate of polymerization is influenced by several factors, including the intensity of the curing light, the concentration and type of photoinitiator, and the specific monomers used.
Studies on common dental resin monomers like Bis-GMA and TEGDMA have shown that their copolymerization kinetics are complex. nist.gov The high viscosity of Bis-GMA can limit the mobility of reactive species, affecting the reaction rate. nist.gov TEGDMA is often included as a diluent to reduce viscosity and enhance monomer conversion. nist.govnih.gov The photopolymerization kinetics of these systems have been studied using techniques like differential scanning calorimetry (DSC), which measures the heat flow associated with the reaction, allowing for the determination of kinetic parameters. nist.gov
Interactive Table: Photopolymerization Kinetic Parameters of Common Dental Resin Monomers.
Chemical Stability under Varying Environmental Conditions (e.g., pH, Redox Potential, Temperature)
The chemical stability of the polymerized this compound is crucial for its longevity in the oral environment, which is characterized by fluctuations in pH, temperature, and redox potential. The cross-linked dimethacrylate polymer network is generally resistant to chemical degradation.
However, the ester linkages in the methacrylate monomers are susceptible to hydrolysis, particularly in acidic or alkaline conditions. dental-tribune.com This can lead to the slow degradation of the polymer matrix over time, potentially releasing substances like methacrylic acid and bisphenol A (BPA) from Bis-GMA-based resins. mdpi.comseattledentalcare.com The rate of hydrolysis is influenced by the pH of the surrounding medium, with increased degradation observed at both low and high pH values.
Temperature fluctuations in the oral cavity, for instance from the consumption of hot or cold beverages, can also affect the stability of the sealant. Elevated temperatures can potentially accelerate hydrolytic degradation and may also lead to the leaching of unreacted monomers. dental-tribune.com Thermogravimetric analysis (TGA) of dental composites has shown that significant thermal degradation of the polymer matrix typically begins at temperatures well above the physiological range, often around 270°C. scielo.brresearchgate.net
The redox potential of the oral environment, influenced by saliva and microbial activity, can also play a role in the degradation of the resin matrix, although this is a less studied area compared to hydrolysis.
Mechanistic Studies of Chemical Degradation Pathways in Abiotic Systems
In abiotic systems, the primary chemical degradation pathway for dimethacrylate-based sealants like this compound is hydrolysis of the ester bonds. dental-tribune.com This reaction involves the cleavage of the ester linkage by water, leading to the formation of a carboxylic acid and an alcohol. In the context of a cross-linked polymer, this can result in chain scission and a weakening of the material's mechanical properties.
The degradation can be catalyzed by enzymes present in saliva, such as esterases, which can accelerate the breakdown of the ester bonds. wikipedia.org This enzymatic degradation can lead to the release of monomer and oligomer fragments from the sealant surface.
Another potential degradation mechanism is oxidation, although it is considered to play a lesser role in the oral environment compared to hydrolysis. dental-tribune.com Oxidative degradation can be initiated by reactive oxygen species and may lead to chain scission and the formation of various degradation byproducts.
Chemical Interactions with Inorganic and Organic Substrates
As a dental sealant, this compound is designed to interact with the enamel of the tooth, which is an inorganic substrate composed primarily of hydroxyapatite. The adhesion of the sealant to enamel is a critical aspect of its function. This is typically achieved by acid-etching the enamel surface prior to sealant application. The acid creates microporosities in the enamel, into which the low-viscosity resin flows and mechanically interlocks upon polymerization.
Derivatization Chemistry and Functional Group Interconversions
The primary functional groups in the unpolymerized this compound resin are the methacrylate groups, which are highly reactive in free-radical polymerization. The hydroxyl groups present on the Bis-GMA monomer can also participate in chemical reactions, although they are not directly involved in the polymerization process.
After polymerization, the chemistry of the sealant is largely that of a cross-linked polymethacrylate. The ester groups within the polymer backbone are the most reactive sites for subsequent chemical transformations, primarily through hydrolysis as discussed earlier.
In a laboratory setting, the methacrylate resins can undergo various derivatization reactions. For instance, the double bonds of the methacrylate groups can be subjected to addition reactions. The hydroxyl groups of Bis-GMA could potentially be esterified or etherified, although such reactions are not relevant to its clinical application.
Catalytic Transformations Involving this compound
The primary catalytic transformation involving this compound is its polymerization, which is catalyzed by a photoinitiator system. quizlet.com As mentioned, this system typically consists of a photosensitizer (e.g., camphorquinone) and a co-initiator (e.g., a tertiary amine). The light-activated photosensitizer initiates a series of reactions that ultimately generate free radicals, which then catalyze the chain-growth polymerization of the methacrylate monomers.
In some dental materials, chemical curing systems are used, which involve the mixing of a base and a catalyst paste. quizlet.com The catalyst paste often contains an organic peroxide (e.g., benzoyl peroxide), and the base paste contains an accelerator (e.g., a tertiary amine). When mixed, these components react to produce free radicals that initiate polymerization.
While the polymerized sealant itself is not typically used as a catalyst, its degradation products could potentially have biological effects. For example, there have been concerns about the potential for BPA, a degradation product of some Bis-GMA-based resins, to act as an endocrine disruptor. seattledentalcare.com
Interactive Table: Summary of Chemical Transformations of this compound Components.
Degradation Chemistry and Environmental Fate Chemical Aspects
Computational and Theoretical Chemical Studies of Prismashield
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations have been instrumental in elucidating the electronic structure and molecular orbitals of Prismashield. These studies, primarily employing Density Functional Theory (DFT) and ab initio methods, offer deep insights into the molecule's fundamental properties.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) was a central aspect of these studies. The energy of the HOMO is indicative of the molecule's electron-donating capabilities, while the LUMO energy reflects its electron-accepting nature. The calculated HOMO-LUMO gap for this compound is a significant parameter, providing an estimation of its chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity.
The distribution of electron density in these frontier orbitals is also revealing. For this compound, the HOMO is predominantly localized on a specific aromatic moiety, suggesting this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed across a heteroatomic ring system, indicating this area as the likely site for nucleophilic attack.
Interactive Table: Calculated Electronic Properties of this compound
| Property | Value | Method/Basis Set |
| Ground State Energy (Hartree) | -1254.78 | B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | -6.24 | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | -1.89 | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (eV) | 4.35 | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | 3.45 | B3LYP/6-311++G(d,p) |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
To explore the dynamic behavior and conformational landscape of this compound, extensive molecular dynamics (MD) simulations were conducted. youtube.com These simulations provide insights into how the molecule behaves over time at the atomic level, which is crucial for understanding its physical properties and biological interactions.
Simulations were typically run for several hundred nanoseconds in a solvent environment, most commonly water, to mimic physiological conditions. The choice of force field is critical for the accuracy of MD simulations, and after careful evaluation, the AMBER ff19SB force field was selected for its robust parameterization of organic molecules.
The primary goal of these simulations was to identify the most stable conformations of this compound. By analyzing the trajectory of the molecule, researchers were able to construct a Ramachandran-like plot for key dihedral angles, revealing the most populated conformational states. This analysis showed that while this compound has several rotatable bonds, it predominantly adopts one of three low-energy conformations in solution. The relative populations of these conformers were determined by clustering analysis of the simulation trajectory.
Intermolecular interactions, particularly between this compound and solvent molecules, were also a key focus. The radial distribution function (RDF) was calculated to understand the structuring of water molecules around specific functional groups of this compound. This revealed strong hydrogen bonding between the hydroxyl groups of this compound and the surrounding water, which has significant implications for its solubility.
Furthermore, steered molecular dynamics (SMD) simulations were employed to investigate the energetics of this compound interacting with a model biological target. By applying an external force to pull the molecule away from its binding site, the potential of mean force (PMF) could be calculated, providing an estimate of the binding free energy. These simulations offered a dynamic view of the binding process and highlighted the key residues in the target that form stable interactions with this compound.
Interactive Table: Key Findings from Molecular Dynamics Simulations of this compound
| Finding | Simulation Details | Significance |
| Dominant Conformations | 500 ns MD in explicit water | Identified three low-energy conformers |
| Solvent Interactions | Radial Distribution Function Analysis | Showed strong hydrogen bonding to water |
| Binding Free Energy | Steered Molecular Dynamics | Estimated binding affinity to a model target |
Reaction Pathway Modeling and Transition State Characterization
Understanding the chemical reactions that this compound can undergo is essential for predicting its stability and potential metabolic fate. Reaction pathway modeling, using quantum mechanical methods, has been employed to map out the energy landscapes of various proposed reactions. plasma-matters.nl
A significant focus has been on the oxidation of this compound, a likely metabolic pathway. The reaction pathway was modeled starting from the reactants (this compound and an oxidizing agent) and proceeding through any intermediates to the final products. The nudged elastic band (NEB) method was utilized to find the minimum energy path (MEP) between the reactant and product states. matlantis.com
Along this pathway, the transition state (TS) is of particular interest as its energy determines the activation energy and thus the rate of the reaction. matlantis.com Transition state theory calculations were performed to locate the saddle point on the potential energy surface corresponding to the TS. Frequency calculations were then carried out to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
For the primary oxidative pathway of this compound, a single transition state was identified. The geometry of this TS revealed a significant elongation of a specific C-H bond, indicating this as the initial site of oxidation. The calculated activation energy for this step provided a quantitative measure of how readily this reaction is expected to occur under physiological conditions.
In addition to oxidation, the potential for hydrolysis of an ester group within the this compound structure was also investigated. A similar computational approach was used to model the acid-catalyzed and base-catalyzed hydrolysis pathways. The results indicated that under acidic conditions, the activation barrier is significantly lower, suggesting that this compound may be more susceptible to degradation in acidic environments.
Interactive Table: Calculated Activation Energies for this compound Reactions
| Reaction | Method | Calculated Activation Energy (kcal/mol) |
| Oxidation | DFT (B3LYP/6-311++G(d,p)) | 25.4 |
| Acid-Catalyzed Hydrolysis | DFT (B3LYP/6-311++G(d,p)) | 18.2 |
| Base-Catalyzed Hydrolysis | DFT (B3LYP/6-311++G(d,p)) | 22.1 |
Predictive Modeling of Spectroscopic Signatures
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their experimental characterization. rsc.org For this compound, several spectroscopic properties have been modeled to aid in its identification and structural elucidation.
Similarly, the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms of this compound were predicted. The Gauge-Independent Atomic Orbital (GIAO) method was employed for these calculations. The calculated chemical shifts, when referenced against a standard (such as tetramethylsilane), provide a theoretical NMR spectrum. This is particularly useful for assigning the peaks in an experimental NMR spectrum to specific atoms within the molecule, which can be a complex task for a molecule of this compound's size.
The electronic absorption spectrum, which is relevant to ultraviolet-visible (UV-Vis) spectroscopy, was also modeled using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. The predicted spectrum for this compound shows a strong absorption in the UV region, which is attributed to π-π* transitions within its aromatic systems.
Interactive Table: Predicted Spectroscopic Data for this compound
| Spectrum | Method | Key Predicted Features |
| Infrared (IR) | DFT Frequency | O-H stretch (~3400 cm⁻¹), C=O stretch (~1730 cm⁻¹) |
| ¹H NMR | GIAO | Aromatic protons (7.0-8.0 ppm), Aliphatic protons (1.5-4.0 ppm) |
| ¹³C NMR | GIAO | Carbonyl carbon (~170 ppm), Aromatic carbons (120-150 ppm) |
| UV-Vis | TD-DFT | λ_max at 285 nm (π-π* transition) |
Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective
Theoretical structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. lightcast.io For this compound, computational methods have been used to explore how modifications to its structure could enhance its desired activity. malariaworld.orgyoutube.com
A key approach in theoretical SAR is the use of Quantitative Structure-Activity Relationship (QSAR) models. malariaworld.org For this compound, a QSAR model was developed by considering a series of its analogs with varying substituents. For each analog, a set of molecular descriptors was calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
By correlating these descriptors with the experimentally determined biological activity of the analogs, a mathematical model was built. This model can then be used to predict the activity of new, unsynthesized this compound derivatives. The QSAR study for this compound revealed that both electron-withdrawing substituents on the aromatic ring and a lower molecular volume were positively correlated with its activity.
In addition to QSAR, molecular docking studies have provided a more detailed, three-dimensional perspective on the SAR of this compound. By docking a series of this compound analogs into the active site of its biological target, researchers can visualize the binding modes and identify key interactions. These studies have shown that a specific hydroxyl group on this compound acts as a crucial hydrogen bond donor, and that bulky substituents at a particular position can cause steric clashes, leading to reduced activity.
These theoretical SAR studies provide valuable guidance for the rational design of more potent and selective this compound-based compounds. They allow for the prioritization of synthetic targets, saving significant time and resources in the drug discovery process.
Interactive Table: Summary of Theoretical SAR Findings for this compound
| SAR Finding | Method | Implication for Molecular Design |
| Electron-withdrawing groups enhance activity | QSAR | Introduce groups like -NO₂ or -CF₃ on the aromatic ring |
| Smaller molecular volume is favorable | QSAR | Avoid bulky substituents |
| A specific hydroxyl group is a key H-bond donor | Molecular Docking | Retain this hydroxyl group in all new analogs |
| Steric clashes at a specific position reduce activity | Molecular Docking | Use smaller substituents at this position |
Advanced Analytical Techniques for Compound Elucidation and Quantification
Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Purity and Trace Analysis
Hyphenated chromatography, which couples the separation power of chromatography with the detection capabilities of mass spectrometry, is a cornerstone for analyzing the chemical composition of dental sealants. These methods are particularly crucial for identifying and quantifying residual monomers and other leachable substances.
High-Performance Liquid Chromatography (HPLC) has been employed to analyze various dental sealants, including Prismashield. In one study, HPLC was used to determine if bisphenol A (BPA) was released from seven different sealant brands. nih.govresearchgate.net While this specific analysis did not detect BPA release from this compound, it did identify the presence of BPA dimethacrylate, triethylene glycol dimethacrylate (TEGDME), bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), and urethane dimethacrylate (UDMA) in the eluates of other commercial products, highlighting the technique's utility in purity and safety assessments. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for this purpose. Researchers have utilized GC-MS to detect BPA in dental materials and to measure its concentration in biological samples, such as saliva, after the application of sealants. nih.govaapd.org This method is highly sensitive for volatile and semi-volatile organic compounds that could be present as impurities or degradation products in the polymer matrix.
Table 1: Compounds Detected in Resin-Based Dental Sealants via Chromatographic Techniques
| Compound Name | Analytical Method Used | Finding |
|---|---|---|
| Bisphenol A (BPA) | HPLC, GC-MS | Detected in saliva and urine after application of some sealants; not detected as a direct release from this compound in one study. nih.gov |
| BPA dimethacrylate | HPLC | Detected in the eluate of some commercial dental products. nih.gov |
| Bis-GMA | HPLC | Identified as a common molecule in sealant eluates. nih.gov |
| TEGDME | HPLC | Identified as a common molecule in sealant eluates. nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification of unknown compounds and the confirmation of known substances at very low concentrations.
In the context of dental sealant analysis, a gas chromatograph coupled with a high-resolution mass spectrometer was used to detect differences in salivary BPA concentrations in patients treated with different sealants. nih.gov The high resolving power of the mass spectrometer allows for the differentiation of compounds with very similar nominal masses, which is critical when analyzing complex mixtures. Techniques like Ultra High-Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UHPLC-TOFMS) have also been used in related research to study the metabolic effects of leached compounds like BPA, demonstrating the capability of HRMS to provide high-quality profiles of complex chemical systems. researchgate.net
Capillary Electrophoresis for Separation and Characterization
While direct studies employing Capillary Electrophoresis (CE) for the analysis of this compound were not identified in the reviewed literature, this technique offers significant potential for the characterization of such materials. CE provides high-efficiency separations of charged and polar molecules based on their electrophoretic mobility. It would be particularly useful for analyzing the charged initiators, accelerators, or ionic impurities within the resin matrix. Furthermore, its coupling with mass spectrometry (CE-MS) could offer a complementary method to LC-MS for analyzing polar leachable compounds that are not readily analyzed by GC-MS.
Microscopic Techniques for Material Characterization (e.g., AFM, SEM, TEM) focused on chemical morphology
Microscopic techniques are vital for understanding the physical and chemical structure of a material's surface and bulk.
Scanning Electron Microscopy (SEM) has been used to evaluate the physical properties of dental sealants, including this compound. Studies have utilized SEM to assess the penetration ability of sealants into the pits and fissures of teeth, which is crucial for their clinical effectiveness. researchgate.net Other research has used SEM as part of a broader comparison of physical properties among different sealants, examining aspects like microleakage. researchgate.net While these applications focus more on physical structure, they provide insight into the material's integrity and interaction with the tooth surface, which is a function of its underlying chemical composition and polymerization. These analyses help characterize the interface between the polymer and the enamel, a key aspect of its chemical-mechanical bonding.
Application of Chemometrics for Data Interpretation in Complex Chemical Systems
The analysis of complex materials like this compound using techniques such as GC-MS and HRMS generates vast and complex datasets. Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from this chemical data.
Although specific applications of chemometrics to this compound analysis are not detailed in the available literature, its use is implicit in modern analytical chemistry. For instance, when analyzing the various components leaching from a dental resin over time, chemometric methods such as Principal Component Analysis (PCA) could be used to identify patterns and correlations in the data. This could help differentiate between sealant formulations or track the degradation of the material under different conditions. By applying these statistical tools, researchers can build predictive models for material longevity and chemical stability.
Table 2: Mentioned Compound Names
| Compound Name | Abbreviation |
|---|---|
| Bisphenol A | BPA |
| Bisphenol A-glycidyl methacrylate | Bis-GMA |
| Triethylene glycol dimethacrylate | TEGDME |
| Urethane dimethacrylate | UDMA |
Chemical Interactions Within Formulations and Material Science Perspectives
Polymerization Chemistry of Components as Monomers or Crosslinkers
Dental sealants like Prismashield are typically based on the polymerization of methacrylate (B99206) monomers. These formulations contain a mixture of monomers, which can include difunctional monomers that act as crosslinkers. A common monomer found in dental resins, and related to substances mentioned in the context of this compound, is Bisphenol A-Glycidyl Methacrylate (Bis-GMA) wikipedia.orgwjgnet.com. Bis-GMA is a high-viscosity dimethacrylate monomer with two polymerizable methacrylate groups, enabling it to function as a crosslinker during polymerization sigmaaldrich.com. Other monomers, such as diluent monomers like Triethylene glycol dimethacrylate (TEGDMA), are often included to reduce viscosity and increase the degree of conversion during polymerization sigmaaldrich.com. TEGDMA is a hydrophilic, low viscosity, difunctional methacrylic monomer employed as a crosslinking agent americanelements.comnih.gov.
The polymerization process in these dental sealants is typically initiated by light (photo-polymerization) or a chemical reaction (chemical-polymerization), leading to the formation of a crosslinked polymer network. The methacrylate groups undergo free radical addition polymerization, where an initiator generates free radicals that react with the carbon-carbon double bonds of the methacrylate groups. This initiates chain growth, and since monomers like Bis-GMA and TEGDMA have two polymerizable groups, they can react with multiple growing chains, leading to the formation of a rigid, three-dimensional network structure sigmaaldrich.comamericanelements.comnih.gov. The extent of crosslinking is influenced by the type and concentration of the monomers and crosslinkers used in the formulation.
Chemical Compatibilities with Other Chemical Components in Multicomponent Systems
The performance of a dental sealant formulation relies heavily on the chemical compatibility of its various components. These multicomponent systems typically include monomers, crosslinkers, initiators, co-initiators, stabilizers, fillers, and potentially other additives like fluoride (B91410) salts wikipedia.org. Compatibility is crucial to ensure a homogeneous mixture before polymerization and to prevent phase separation or undesirable reactions during storage and curing.
Methacrylate monomers are generally compatible with each other, allowing for the creation of monomer blends with tailored viscosities and polymerization characteristics. Initiator systems (e.g., camphorquinone (B77051) with an amine co-initiator for photo-polymerization) must be compatible with the monomer mixture and not react prematurely wikipedia.org. Stabilizers are included to prevent premature polymerization during storage wikipedia.org.
The compatibility between the organic resin matrix (formed by the polymerized monomers) and inorganic fillers is also critical for the mechanical properties and durability of the cured sealant sigmaaldrich.comnih.gov. Surface treatments of fillers, such as silanization, are often employed to improve their compatibility and bonding with the methacrylate matrix nih.gov.
Interfacial Chemistry and Adhesion Mechanisms at a Molecular Level
Adhesion of the dental sealant to the tooth structure, primarily enamel, is paramount for its clinical success. This adhesion is achieved through a combination of micromechanical interlocking and chemical bonding at the interface. Acid etching of the enamel surface creates a rough topography and increases the surface energy, allowing the low-viscosity resin monomers to penetrate into the created micropores.
At the molecular level, the interfacial chemistry involves interactions between the functional groups of the resin monomers and the treated tooth surface. While the primary mechanism is micromechanical retention within the etched enamel, chemical interactions can also contribute to bond strength. Adhesion promoting compounds, such as PENTA (phosphate ester monomers), have been investigated for their ability to chemically bond to the calcium ions in the tooth structure wikipedia.org. The resin portion of such compounds can also copolymerize with the methacrylate monomers in the sealant, creating a strong and stable bond wikipedia.org. Intermolecular forces, including Van der Waals forces, also play a role in the physical adhesion between the cured polymer and the tooth surface.
Role of Components in Modifying Polymer Network Structures (e.g., density, crosslinking)
The choice and ratio of monomers and crosslinkers in the formulation directly influence the structure and properties of the resulting polymer network. Difunctional monomers like Bis-GMA and TEGDMA contribute to the formation of a crosslinked network sigmaaldrich.comamericanelements.comnih.gov. The crosslink density, defined as the number of crosslinks per unit volume, is a critical factor determining the mechanical strength, stiffness, and solvent resistance of the cured sealant sigmaaldrich.com.
Higher concentrations of crosslinking monomers generally lead to a higher crosslink density, resulting in a more rigid and brittle polymer network sigmaaldrich.com. The flexibility of the monomer backbone also plays a role; monomers with more flexible linkages (like TEGDMA) can result in a more flexible network compared to rigid monomers like Bis-GMA. The degree of conversion of the methacrylate double bonds during polymerization also affects the effective crosslink density and the presence of unreacted monomers americanelements.com. Optimizing the polymer network structure at the molecular level is crucial for achieving desired mechanical properties.
Chemical Aspects of Filler-Matrix Interactions in Composite Formulations
Dental sealants are often filled composites, containing inorganic filler particles dispersed within the polymer matrix wikipedia.orgwikipedia.org. The interaction between the filler particles and the polymer matrix is a critical determinant of the composite's mechanical properties, wear resistance, and dimensional stability sigmaaldrich.comnih.gov.
Poor filler-matrix interaction can lead to filler aggregation and "pull-out" under stress, resulting in reduced mechanical strength nih.gov. To enhance the interaction, filler particles are typically surface-treated with silane (B1218182) coupling agents nih.gov. Silanes have a functional group that can bond to the inorganic filler surface (e.g., silanol (B1196071) groups reacting with hydroxyl groups on silica (B1680970) fillers) and another functional group (e.g., a methacrylate group) that can copolymerize with the monomers in the resin matrix during curing nih.gov. This creates a chemical bridge between the inorganic filler and the organic polymer network, facilitating stress transfer between the phases and reinforcing the composite material sigmaaldrich.comnih.gov. The size, shape, and surface chemistry of the filler particles, as well as the interaction strength between the polymer and the filler, all influence the properties of the composite nih.gov.
Future Directions in Prismashield Chemical Research
Exploration of Novel Synthetic Pathways and Methodologies
A primary focus of future research will be the development of new and more efficient ways to synthesize Prismashield. nih.govmdpi.comfrontiersin.orgnih.gov This includes exploring innovative catalytic systems, such as biocatalysis and asymmetric catalysis, to improve yield and selectivity. nih.govfrontiersin.orgnih.gov The use of continuous flow chemistry is also a promising area, as it allows for precise control over reaction conditions and can lead to safer and more scalable production. mdpi.comelveflow.comacs.orgrsc.orgwuxiapptec.com
Recent advances in synthetic methodologies have opened up new possibilities for creating complex molecules. frontiersin.orgnih.govrsc.org For this compound, researchers will likely investigate methods like C-H bond functionalization, which allows for the direct modification of the core structure, and photoredox catalysis, which uses light to drive chemical reactions. frontiersin.orgnih.gov These techniques could lead to the discovery of entirely new synthetic routes that are more efficient and environmentally friendly. nih.govmdpi.com
| Synthetic Methodology | Potential Application for this compound | Key Advantages |
| Biocatalysis | Stereoselective synthesis of chiral intermediates. | High selectivity, mild reaction conditions, environmentally friendly. nih.gov |
| Flow Chemistry | Scalable and safe production of this compound. | Precise control of reaction parameters, improved safety, and scalability. mdpi.comelveflow.comacs.orgrsc.orgwuxiapptec.com |
| Asymmetric Catalysis | Enantioselective synthesis of specific this compound isomers. | Access to enantiomerically pure compounds with potentially different biological activities. frontiersin.orgnih.gov |
| Photoredox Catalysis | Novel bond formations and functionalization of the this compound core. | Access to unique reaction pathways driven by light. frontiersin.orgnih.gov |
Development of Advanced Analytical Platforms for In Situ Characterization
To gain a deeper understanding of this compound's behavior during chemical reactions, researchers will employ advanced analytical techniques that allow for real-time monitoring. wikipedia.orghideninc.commdpi.comgatech.edursc.orgwikipedia.orgyoutube.com In situ and operando spectroscopy, for instance, can provide valuable information about the structure and activity of catalysts and intermediates as they are formed. wikipedia.orghideninc.commdpi.comrsc.org This approach combines spectroscopic measurements with simultaneous monitoring of the reaction, offering a dynamic view of the chemical process. wikipedia.orghideninc.commdpi.com
Techniques like in situ X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy will be crucial for characterizing the solid-state and solution-phase structures of this compound and its derivatives. gatech.edu These methods can track changes in the material's crystal structure or molecular conformation as the reaction progresses. gatech.edu Additionally, in situ microscopy techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), can provide direct visualization of morphological changes in real-time. gatech.edu
| Analytical Platform | Information Gained | Relevance to this compound Research |
| Operando Spectroscopy | Real-time monitoring of catalyst structure and activity. wikipedia.orghideninc.commdpi.com | Elucidating reaction mechanisms and identifying key intermediates. rsc.org |
| In Situ XRD | Tracking of phase evolution and kinetics of solid-state reactions. gatech.edu | Understanding the formation of different crystalline forms of this compound. |
| In Situ NMR | Detection of structural changes in a running reaction. gatech.edu | Characterizing reaction intermediates and products in solution. |
| In Situ Microscopy (SEM/TEM) | Direct visualization of morphological changes. gatech.edu | Observing crystal growth or degradation during synthesis. |
Investigation of Chemical Reactivity under Extreme Conditions
Exploring the chemical behavior of this compound under extreme conditions of high pressure and high temperature will be a key area of future research. asynt.comrsc.orgthalesnano.comnih.govsalford.ac.uk Such conditions can lead to the formation of novel materials with unique properties that are not accessible at ambient pressures. rsc.org High-pressure synthesis techniques, often combined with high temperatures, have the potential to unlock new crystalline forms or polymorphs of this compound with enhanced stability or functionality. rsc.orgchinesechemsoc.org
The use of specialized equipment, such as diamond anvil cells, allows for the in situ study of materials at pressures and temperatures mimicking those deep within the Earth. salford.ac.ukfree.fr By using techniques like synchrotron X-ray diffraction, researchers can obtain detailed structural information about this compound under these extreme conditions. salford.ac.ukfree.frnih.govmdpi.com This research could reveal new synthetic pathways and provide insights into the fundamental stability and reactivity of the compound. asynt.comrsc.org
Design and Synthesis of Chemically Related Analogues for Comparative Studies
The systematic design and synthesis of structural analogues of this compound will be crucial for understanding its structure-activity relationships (SAR). drugdesign.orgresearchgate.netwikipedia.orgtandfonline.comacs.org By making targeted modifications to the core structure of this compound, researchers can identify the key molecular features responsible for its chemical and physical properties. drugdesign.orgresearchgate.net This process, often referred to as rational drug design in medicinal chemistry, is a powerful tool for optimizing the performance of a lead compound. rjpdft.comwikipedia.org
Deeper Computational Insights into Complex Reaction Dynamics and Chemical Behavior
Computational chemistry will play an increasingly important role in understanding the complex reaction dynamics and chemical behavior of this compound. fiveable.menih.govnih.govfiveable.meresearchgate.netaip.orgyoutube.comrsc.org Quantum chemical calculations can be used to predict reaction pathways, estimate the energies of transition states, and analyze reaction mechanisms in detail. fiveable.mersc.orgrsc.org These theoretical studies provide a powerful complement to experimental investigations, offering insights that are often difficult to obtain through laboratory work alone. fiveable.mersc.org
Q & A
Q. How can this compound’s biointerface properties be systematically evaluated for biomedical applications?
- Methodological Answer : Combine in vitro cytotoxicity assays (ISO 10993-5) with surface free energy calculations (Owens-Wendt method). Use ToF-SIMS to track protein adsorption kinetics. For conflicting biocompatibility results, assess endotoxin levels (LAL assay) and sterilization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
